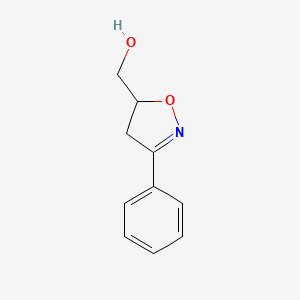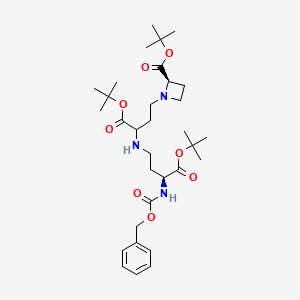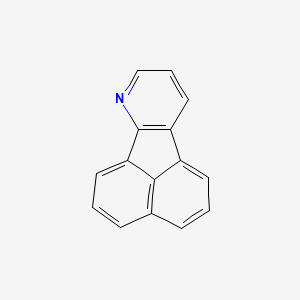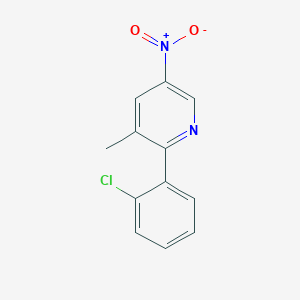![molecular formula C11H8N2 B14760342 7H-Cyclopenta[f]quinoxaline CAS No. 233-19-2](/img/structure/B14760342.png)
7H-Cyclopenta[f]quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7H-Cyclopenta[f]quinoxaline is a heterocyclic compound that features a fused ring system consisting of a cyclopentane ring and a quinoxaline moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7H-Cyclopenta[f]quinoxaline typically involves the condensation of o-phenylenediamine with cyclopentanone under acidic or basic conditions. This reaction forms the quinoxaline ring system, which is then fused with the cyclopentane ring through subsequent cyclization reactions .
Industrial Production Methods: Industrial production methods for this compound often employ transition-metal-free catalysis to enhance the efficiency and sustainability of the synthesis process. These methods focus on green chemistry principles, utilizing environmentally friendly solvents and catalysts to minimize waste and reduce the overall environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 7H-Cyclopenta[f]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can yield tetrahydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted quinoxalines, tetrahydroquinoxalines, and other quinoxaline derivatives with diverse functional groups .
Applications De Recherche Scientifique
7H-Cyclopenta[f]quinoxaline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound exhibits potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Quinoxaline derivatives, including this compound, have shown promise as anticancer, antiviral, and antibacterial agents.
Industry: The compound is used in the development of materials for organic photovoltaic devices, electroluminescent materials, and fluorescent probes
Mécanisme D'action
The mechanism of action of 7H-Cyclopenta[f]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, quinoxaline derivatives are known to inhibit enzymes such as tyrosine kinases and topoisomerases, which play crucial roles in cell signaling and DNA replication. These interactions can lead to the disruption of cellular processes, making the compound effective in treating various diseases .
Comparaison Avec Des Composés Similaires
Quinoxaline: A simpler analog with a fused benzene and pyrazine ring system.
Quinoline: Another heterocyclic compound with a fused benzene and pyridine ring system.
Cinnoline: A compound with a fused benzene and pyridazine ring system.
Uniqueness: 7H-Cyclopenta[f]quinoxaline is unique due to its fused cyclopentane and quinoxaline ring system, which imparts distinct physicochemical properties and biological activities. This structural uniqueness allows for diverse applications in various scientific fields, setting it apart from other similar compounds .
Propriétés
Numéro CAS |
233-19-2 |
|---|---|
Formule moléculaire |
C11H8N2 |
Poids moléculaire |
168.19 g/mol |
Nom IUPAC |
7H-cyclopenta[f]quinoxaline |
InChI |
InChI=1S/C11H8N2/c1-2-8-4-5-10-11(9(8)3-1)13-7-6-12-10/h1,3-7H,2H2 |
Clé InChI |
DYKVVAQBLWTLSJ-UHFFFAOYSA-N |
SMILES canonique |
C1C=CC2=C1C=CC3=NC=CN=C23 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,6,10,14-Tetraoxapentacyclo[7.5.0.0~2,8~.0~4,12~.0~5,11~]tetradecane](/img/structure/B14760260.png)





![Tetracyclo[8.2.1.0~2,9~.0~3,8~]trideca-1(12),2,4,6,8,10-hexaene](/img/structure/B14760300.png)

![[(1S,2S,3aR,4R,4aS,4bS,6R,8S,8aS,9aR,10R,10aR)-4,8,8a,10-tetraacetyloxy-3a,6-dihydroxy-2,4a,6,9a-tetramethyl-2,3,4,4b,5,7,8,9,10,10a-decahydro-1H-cyclopenta[b]fluoren-1-yl] benzoate](/img/structure/B14760322.png)




![4-[[2-[(E,3E)-3-[3-[(4-carboxyphenyl)methyl]-1-methyl-5-(trifluoromethyl)benzimidazol-2-ylidene]prop-1-enyl]-3-methyl-6-(trifluoromethyl)benzimidazol-3-ium-1-yl]methyl]benzoate](/img/structure/B14760337.png)
